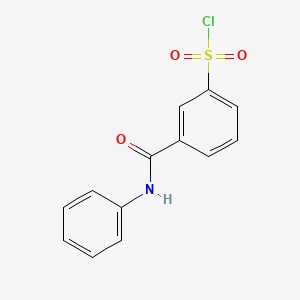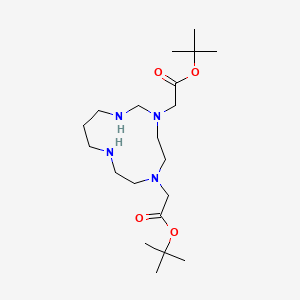
1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound known for its unique chemical properties. It is characterized by the presence of four nitrogen atoms in a cyclic structure, with tert-butoxycarbonylmethyl groups attached to the 1 and 4 positions of the ring. This compound is often used as a ligand in coordination chemistry and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production also focuses on ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation Reactions: The compound acts as a ligand and forms stable complexes with metal ions such as iron(II) and cobalt(II).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Complexation: Metal salts like iron(II) chloride and cobalt(II) chloride are used in the presence of the ligand under mild conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Metal Complexes:
Applications De Recherche Scientifique
1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable complexes with transition metals, which are studied for their catalytic properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to act as a ligand and form stable complexes with metal ions. The nitrogen atoms in the cyclic structure coordinate with the metal ions, stabilizing them and enhancing their reactivity. This property is exploited in various catalytic processes and in the development of new materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without the tert-butoxycarbonyl groups.
1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid: A derivative with acetic acid groups instead of tert-butoxycarbonyl groups.
Uniqueness
1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of tert-butoxycarbonyl groups, which enhance its solubility and stability. This makes it more versatile in various chemical reactions and applications compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C20H40N4O4 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3,6,9-tetrazacyclododec-6-yl]acetate |
InChI |
InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)14-23-11-10-21-8-7-9-22-16-24(13-12-23)15-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 |
Clé InChI |
DDQMYTWCHASSLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1CCNCCCNCN(CC1)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
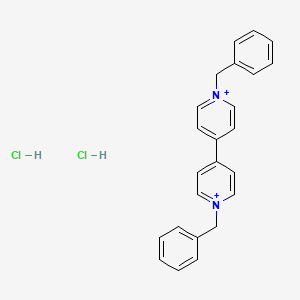
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
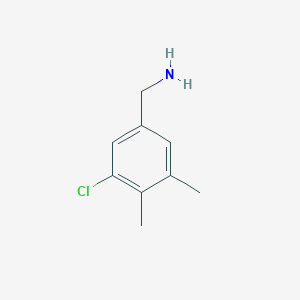

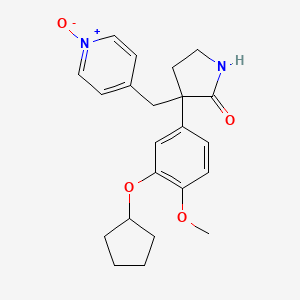


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
